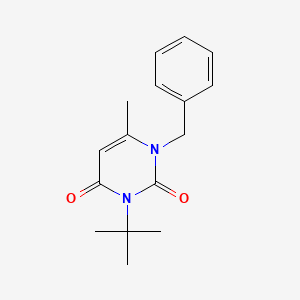

![molecular formula C16H27N5O3S B5577787 [(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)

[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves multistep reactions, including the formation of the triazole ring, introduction of the morpholine group, and subsequent coupling with pyrrolidine derivatives. For instance, in the synthesis of similar compounds, methods such as microwave-assisted one-pot processes have been employed to achieve high yields and reduce reaction times. Techniques include sequential combinations of key precursors under specific conditions to construct the complex molecular architecture efficiently (Islas-Jácome et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds incorporating morpholine and triazole units has been characterized using various spectroscopic and analytical techniques. X-ray crystallography, for example, has elucidated the conformation of the morpholine ring, the planarity of the triazole ring, and the overall stereochemistry of the molecule. Detailed structural analysis reveals the presence of intramolecular hydrogen bonds and other interactions that stabilize the molecule’s conformation (Goh et al., 2010).

Chemical Reactions and Properties

The reactivity of the compound is influenced by the functional groups present, such as the triazole ring, which can undergo various chemical transformations. The compound's stability under different conditions has been studied, showing particular sensitivity to oxidative agents and UV radiation. This knowledge is crucial for the development of pharmaceuticals, as it informs the conditions under which the compound can be safely synthesized, stored, and handled (Varynskyi & Kaplaushenko, 2019).

Scientific Research Applications

Force Degradation Study

A study conducted by Varynskyi and Kaplaushenko (2019) investigated the force degradation of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, a compound with structural similarities, to confirm the selectivity of the active pharmaceutical ingredient (API) and impurity determination method. The research highlighted the stability of the API under various conditions, excluding its sensitivity to hydrogen peroxide (H₂O₂) and UV radiation, proposing possible structures for degradation products (Varynskyi & Kaplaushenko, 2019).

Synthesis and Reactions

Zaki, El-Dean, and Radwan (2014) focused on the synthesis and reactions involving morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, highlighting the versatility of morpholine and pyrrolidine in creating complex heterocyclic compounds. Their work contributes to understanding the synthetic possibilities and chemical behavior of morpholine derivatives in various chemical reactions (Zaki, El-Dean, & Radwan, 2014).

Metabolism Study

A metabolism study by Varynskyi and Kaplaushenko (2020) on a similar morpholinium compound provided insights into the determination of the main metabolite's structure using chromatography and mass spectrometry. The study's findings on the methylation of the active substance during metabolism enrich the understanding of morpholine derivatives' biotransformation (Varynskyi & Kaplaushenko, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body to exert its effects. The 1,2,4-triazole ring is a common motif in many pharmaceuticals and is known to have various biological activities .

properties

IUPAC Name |

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O3S/c1-2-14-17-16(19-18-14)25-11-15(23)21-8-12(13(9-21)10-22)7-20-3-5-24-6-4-20/h12-13,22H,2-11H2,1H3,(H,17,18,19)/t12-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKKFUPMRMDYAJ-CHWSQXEVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)SCC(=O)N2CC(C(C2)CO)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=NN1)SCC(=O)N2C[C@H]([C@H](C2)CO)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

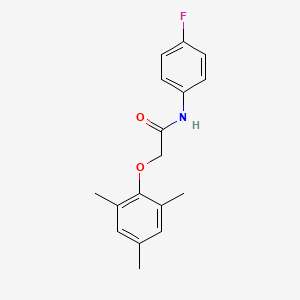

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)

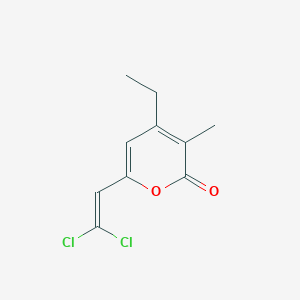

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)

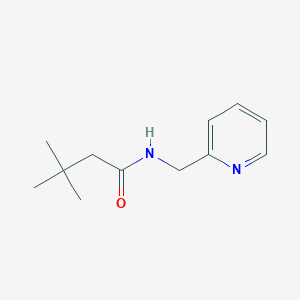

![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)

![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)

![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)

![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)

![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)

![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)